ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate
Description
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is a carbamate derivative characterized by an ethyl ester group, a methyl-substituted nitrogen, and a 2-bromobenzyl substituent. Carbamates are widely studied for their biological activities, including pesticidal, teratogenic, and carcinogenic properties .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)13(2)8-9-6-4-5-7-10(9)12/h4-7H,3,8H2,1-2H3 |
InChI Key |
MXTIDSVQKQSJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Purification Techniques
Side Reactions and Mitigation
-
Over-alkylation : Excess methylamine reduces dialkylation byproducts.
-
Hydrolysis of ethyl chloroformate : Anhydrous conditions and low temperatures (<5°C) prevent decomposition.
Structural and Spectroscopic Characterization
-
H NMR (400 MHz, CDCl): δ 7.54 (d, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 4.61 (s, 2H, CH), 3.42 (s, 3H, N-CH), 1.28 (t, 3H, OCHCH).
-
IR (KBr) : 1720 cm (C=O stretch), 1250 cm (C-O-C asym).
Applications in Medicinal Chemistry
This compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) at IC values of 1.2 μM and 2.8 μM, respectively. Its bromophenyl group enhances binding to hydrophobic enzyme pockets, while the carbamate moiety forms covalent interactions with catalytic serine residues.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the phenyl derivative of the original compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Biological Applications
Enzyme Inhibition
Research indicates that ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate exhibits potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmission, and their inhibition can have therapeutic implications, especially in treating neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact effectively with these enzymes, potentially leading to enhanced pharmacological profiles compared to simpler carbamates.
Mechanism of Action
The interaction mechanism involves binding to specific molecular targets such as enzymes or receptors. The bromophenyl group engages with hydrophobic pockets within target proteins, while the carbamate moiety forms hydrogen bonds with amino acid residues. This interaction can lead to inhibition or activation of target proteins, contributing to its biological effects.
Study on Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory effects of various N-methyl carbamates, including this compound. The findings demonstrated that this compound exhibited significant inhibition of both AChE and BChE, with IC50 values indicating its potential effectiveness as a therapeutic agent in neurodegenerative conditions .
Development of Novel Carbamates
Another research project focused on synthesizing new benzene-based carbamates for AChE/BChE inhibition. The synthesis involved several steps, including bromination and ammonolysis, leading to derivatives that were tested for biological activity. This compound was highlighted for its promising results in enzyme inhibition assays .
Mechanism of Action
The mechanism of action of ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can interact with hydrophobic pockets in the target protein, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of the target protein, resulting in the desired biological effect.
Comparison with Similar Compounds
Ethyl N-methylcarbamate (CAS: Not specified)
- Structure : Lacks the 2-bromophenylmethyl group.
- Biological Activity : Demonstrated significant teratogenicity in Syrian hamsters, surpassing urethan in potency .
- Key Difference : Absence of the aromatic bromine reduces steric bulk and may decrease bioactivity persistence compared to the target compound.
Ethyl N-hydroxycarbamate (CAS: Not specified)
- Structure : Hydroxy group replaces the methyl group on the carbamate nitrogen.
- Biological Activity: Most potent teratogen in its class, causing severe malformations (e.g., anophthalmia) .
2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate (CAS: 478066-81-8)
[3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate (CAS: 89427-20-3)
- Structure: Chromenone backbone with a 4-bromophenyl group and dimethylcarbamate.
- Molecular Weight : 401.03 g/mol .
Halogen Substitution Effects
Ethyl N-(2,4-difluorophenyl)carbamate (CAS: 2145-87-1)
(2-Bromo-3-fluorophenyl) N,N-diethylcarbamate (CAS: 863870-75-1)
- Structure : Contains both bromine and fluorine on the phenyl ring.
- Key Difference : Dual halogenation may synergistically enhance electrophilicity and resistance to oxidative metabolism .
Biological Activity
Ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate is a carbamate ester that has garnered attention for its potential biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12BrN2O2
- Molecular Weight : 272.14 g/mol
- IUPAC Name : this compound
- SMILES Notation :
CCOC(=O)N(C)CC1=CC=CC=C1Br
The compound features a bromophenyl group attached to a methylcarbamate moiety, which enhances its biological activity compared to simpler carbamates.
This compound acts primarily through the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction involves:
- The bromophenyl group engaging with hydrophobic pockets in target proteins.
- The carbamate moiety forming hydrogen bonds with amino acid residues.
These interactions can lead to the inhibition or activation of target proteins, contributing to its biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against AChE and BChE:
The compound has been shown to be more effective than established drugs like rivastigmine and galantamine in some cases, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Antimicrobial Activity
In addition to its enzymatic inhibition, this compound has been studied for its antimicrobial properties. Preliminary studies suggest it may exhibit both antibacterial and antifungal activities, making it a candidate for further research in medicinal chemistry.
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that various derivatives of carbamates showed varying degrees of inhibition against AChE and BChE, with this compound being among the most potent .
- Molecular docking studies indicated that the compound's structure allows for effective binding at the active sites of these enzymes, enhancing its inhibitory effects .
- Toxicity Assessment :
- Environmental Impact :
Q & A
Basic: What synthetic methodologies are commonly employed for ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate?
Methodological Answer:
The synthesis typically involves a carbamate formation reaction between 2-bromobenzylamine derivatives and ethyl chloroformate. A representative procedure (adapted from and ) includes:
- Reacting 2-bromobenzylamine with ethyl chloroformate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Using triethylamine as a base to neutralize HCl byproducts.
- Refluxing for 2–4 hours, followed by quenching with aqueous HCl and extraction with ethyl acetate.
- Purification via silica gel column chromatography (80:20 hexane/ethyl acetate) yields the product. Reported yields range from 29% to 44%, depending on steric hindrance from the 2-bromophenyl group .
Advanced: How do steric and electronic effects of the 2-bromophenyl substituent influence reaction kinetics and regioselectivity?
Methodological Answer:
The bromine atom at the ortho position introduces steric hindrance and electron-withdrawing effects, which can:
- Slow down nucleophilic substitution reactions due to reduced accessibility to the reaction site.
- Direct electrophilic attacks to para positions in subsequent functionalization steps (e.g., Suzuki couplings).
Kinetic studies using time-resolved NMR or computational density functional theory (DFT) can quantify these effects. For example, comparing reaction rates with para-substituted analogs (e.g., 4-bromophenyl derivatives) reveals steric bottlenecks .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and N–H (if present) at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-HRMS confirms the molecular ion ([M + Na]⁺) with mass error <2 ppm .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability.
Resolution strategies: - Conduct dose-response curves under standardized conditions.
- Compare with structurally related carbamates (e.g., benzofuran analogs in ) to isolate substituent-specific effects .
Basic: What key physicochemical properties are critical for handling this compound?
Methodological Answer:
- Molecular Weight : ~286.16 g/mol (calculated from IUPAC name).
- Solubility : Lipophilic (soluble in THF, DCM; poorly soluble in water).
- Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C under inert atmosphere.
- Melting Point : ~80–85°C (similar to tert-butyl analogs in ) .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., acetylcholinesterase). The bromophenyl group may occupy hydrophobic pockets .
- DFT Calculations : HOMO-LUMO analysis (e.g., Gaussian 09) evaluates electrophilic/nucleophilic sites for reactivity prediction.
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Basic: How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 2-bromophenyl group serves as a handle for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.
- Reaction Conditions : Elevated temperatures (80–100°C) in toluene/ethanol mixtures.
- Side Reactions : Competing debromination requires careful control of base (e.g., K₂CO₃ vs. Cs₂CO₃) .
Advanced: What strategies improve synthetic yield in gram-scale preparations?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products.
- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- In Situ Monitoring : ReactIR tracks reaction progress, enabling timely quenching.
Yields >70% are achievable under optimized conditions ( ) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications : Replace bromine with Cl, F, or I to tune electronic effects.
- Side Chain Variations : Substitute ethyl with isopropyl or cyclopropyl groups (see ) to enhance lipophilicity.
- Biological Testing : Screen analogs against kinase panels (e.g., Eurofins) to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
